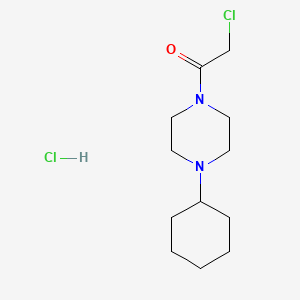
2-Chloro-1-(4-cyclohexyl-piperazin-1-yl)-ethanone hydrochloride
概要
説明
2-Chloro-1-(4-cyclohexyl-piperazin-1-yl)-ethanone hydrochloride, commonly known as CP-25, is an organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of 140-141°C. CP-25 is a derivative of piperazine and is structurally related to a number of compounds that have been used in the study of physiological and biochemical processes.
科学的研究の応用
CP-25 has been used in a variety of scientific research applications, including the study of the pharmacological properties of drugs, the study of enzyme activity, and the study of cell signaling pathways. It has also been used in the study of neurological disorders, such as Parkinson's disease and Alzheimer's disease. In addition, CP-25 has been used to study the effects of certain drugs on the central nervous system, as well as the effects of certain hormones on the body.
作用機序
CP-25 acts as an agonist at the muscarinic acetylcholine receptors, which are involved in the regulation of a variety of physiological processes. It has been shown to bind to the M1, M2, and M4 subtypes of these receptors, although it has a higher affinity for the M2 subtype. It has also been shown to bind to the serotonin 5-HT1A receptor, although it has a lower affinity for this receptor than for the muscarinic receptors.
生化学的および生理学的効果
CP-25 has been shown to have a number of biochemical and physiological effects. It has been shown to stimulate the release of acetylcholine, which is involved in the regulation of a variety of physiological processes, such as muscle contraction, memory formation, and learning. In addition, it has been shown to increase the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the metabolism of neurotransmitters.
実験室実験の利点と制限
CP-25 has several advantages for use in laboratory experiments. It is relatively inexpensive and easily accessible. In addition, it has a relatively low toxicity, and it is relatively stable under a variety of conditions. However, it has several limitations. It has a relatively low affinity for certain receptors, and it is not very soluble in organic solvents.
将来の方向性
There are a number of potential future directions for research using CP-25. It could be used to further study the pharmacological properties of drugs, as well as their effects on the central nervous system. It could also be used to study the effects of certain hormones on the body, as well as the role of acetylcholine in memory formation and learning. In addition, it could be used to study the role of enzymes in the metabolism of neurotransmitters, as well as the role of serotonin in neurological disorders. Finally, it could be used to study the effects of certain drugs on the immune system and to study the effects of certain drugs on the cardiovascular system.
特性
IUPAC Name |
2-chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O.ClH/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11;/h11H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQALTSNGHOOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-cyclohexyl-piperazin-1-yl)-ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



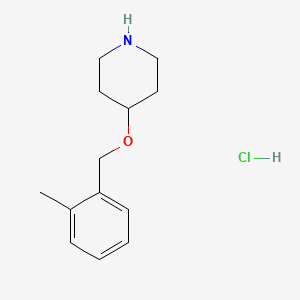
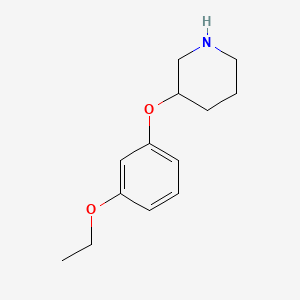
![{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389932.png)
![{4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389933.png)
![2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1389934.png)
![4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1389937.png)
![3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide](/img/structure/B1389938.png)
![2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide](/img/structure/B1389940.png)
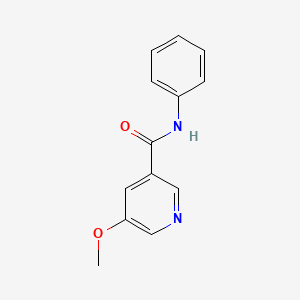

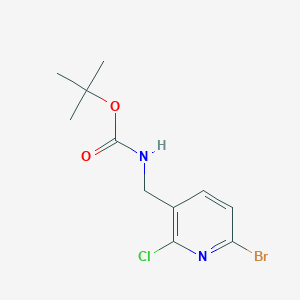
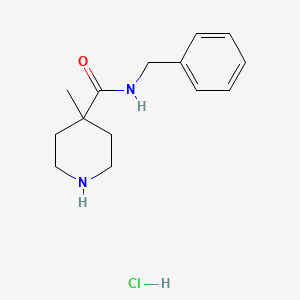
![4-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide](/img/structure/B1389948.png)
![[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1389949.png)